Resveratrol

Description

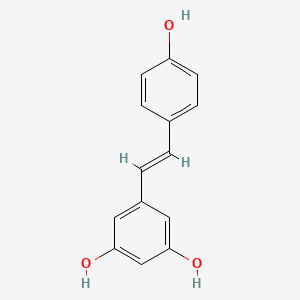

This compound (3,5,4'-trihydroxystilbene) is a polyphenolic phytoalexin. It is a stilbenoid, a derivate of stilbene, and is produced in plants with the help of the enzyme stilbene synthase. It exists as cis-(Z) and trans-(E) isomers. The trans- form can undergo isomerisation to the cis- form when heated or exposed to ultraviolet irradiation. In a 2004 issue of Science, Dr. Sinclair of Harvard University said this compound is not an easy molecule to protect from oxidation. It has been claimed that it is readily degraded by exposure to light, heat, and oxygen. However, studies find that Trans-resveratrol undergoes negligible oxidation in normal atmosphere at room temperature.

This compound is a plant polyphenol found in high concentrations in red grapes that has been proposed as a treatment for hyperlipidemia and to prevent fatty liver, diabetes, atherosclerosis and aging. This compound use has not been associated with serum enzyme elevations or with clinically apparent liver injury.

This compound is a natural product found in Vitis rotundifolia, Vitis amurensis, and other organisms with data available.

This compound is a phytoalexin derived from grapes and other food products with antioxidant and potential chemopreventive activities. This compound induces phase II drug-metabolizing enzymes (anti-initiation activity); mediates anti-inflammatory effects and inhibits cyclooxygenase and hydroperoxidase functions (anti-promotion activity); and induces promyelocytic leukemia cell differentiation (anti-progression activity), thereby exhibiting activities in three major steps of carcinogenesis. This agent may inhibit TNF-induced activation of NF-kappaB in a dose- and time-dependent manner. (NCI05)

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

A stilbene and non-flavonoid polyphenol produced by various plants including grapes and blueberries. It has anti-oxidant, anti-inflammatory, cardioprotective, anti-mutagenic, and anti-carcinogenic properties. It also inhibits platelet aggregation and the activity of several DNA HELICASES in vitro.

Structure

3D Structure

Properties

IUPAC Name |

5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,15-17H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKBXSAWLPMMSZ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Record name | resveratrol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Resveratrol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4031980 | |

| Record name | Resveratrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4031980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Resveratrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003747 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 3 mg/100 mL, Soluble in organic solvents such as ethanol, DMSO and dimethyl formamide at approximately 65 mg/mL; solubility in PBS (phosphate buffered saline) at pH 7.2 is approximately 100 ug/mL | |

| Record name | RESVERATROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7571 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Off-white powder from methanol | |

CAS No. |

501-36-0 | |

| Record name | Resveratrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resveratrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resveratrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02709 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | resveratrol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=327430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Resveratrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4031980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzenediol, 5-[(1E)-2-(4-hydroxyphenyl)ethenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RESVERATROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q369O8926L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RESVERATROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7571 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Resveratrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003747 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

253-255 °C, MP: 261 °C (decomposes), 254 °C | |

| Record name | Resveratrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02709 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RESVERATROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7571 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Resveratrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003747 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanisms of Action of Resveratrol in Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the neuroprotective effects of resveratrol. It is designed for professionals in the fields of neuroscience research and drug development, offering a detailed summary of the core signaling pathways, quantitative data from key studies, and comprehensive experimental protocols.

Executive Summary

This compound (3,5,4'-trihydroxy-trans-stilbene), a natural polyphenol found in grapes, berries, and other plants, has garnered significant attention for its potential therapeutic applications in a range of age-related diseases, particularly neurodegenerative disorders. Its neuroprotective properties are attributed to a multi-targeted mechanism of action that involves the modulation of key signaling pathways related to stress resistance, energy metabolism, antioxidant defense, and inflammation. This document elucidates these core mechanisms, focusing on the activation of Sirtuin 1 (SIRT1), AMP-activated protein kinase (AMPK), and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, as well as its influence on the Mitogen-Activated Protein Kinase (MAPK) cascade. By presenting quantitative data, detailed experimental methodologies, and visual pathway diagrams, this guide serves as a comprehensive resource for understanding and investigating the therapeutic potential of this compound in neuronal health.

Activation of the SIRT1 Signaling Pathway

One of the most extensively studied mechanisms of this compound's action is its ability to activate SIRT1, an NAD+-dependent protein deacetylase.[1] SIRT1 plays a crucial role in neuronal survival, synaptic plasticity, and protection against metabolic and oxidative stress.[2][3] Activation of SIRT1 by this compound initiates a cascade of downstream events that collectively contribute to neuroprotection.

This compound's activation of SIRT1 is thought to mimic the effects of caloric restriction, a known longevity-enhancing intervention.[4] In neuronal cells, SIRT1 deacetylates and modulates the activity of numerous substrates, including the transcription factor p53 and the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[3] Deacetylation of p53 inhibits apoptosis, while deacetylation of PGC-1α promotes mitochondrial biogenesis and enhances cellular antioxidant defenses.

Quantitative Data: this compound and SIRT1 Pathway

| Parameter Measured | Experimental Model | This compound Concentration/Dose | Duration | Observed Effect | Citation |

| SIRT1 Expression | Hippocampal rats with Aβ1-42 injection | Not specified | 45 days | Rescued the reduction of SIRT1 expression | |

| Neuroprotection | Primary mouse neuronal cultures | Not specified | Not specified | Inhibited Aβ-induced toxicity via SIRT1 | |

| Synaptic Plasticity | Adult brain | Not specified | Not specified | SIRT1 activation is essential for synaptic plasticity and memory | |

| PGC-1α Activity | Neuronal cells | Not specified | Not specified | SIRT1 activation increases PGC-1α activity |

Experimental Protocol: Western Blot for SIRT1 and PGC-1α

This protocol outlines a standard procedure for assessing the protein levels of SIRT1 and PGC-1α in neuronal cell lysates following this compound treatment.

-

Cell Culture and Treatment:

-

Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) at a density of 1x10^6 cells per well in a 6-well plate.

-

Allow cells to adhere and grow for 24 hours.

-

Treat cells with desired concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and heating at 95°C for 5 minutes.

-

Load samples onto an 8-10% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against SIRT1 (e.g., 1:1000 dilution) and PGC-1α (e.g., 1:1000 dilution) overnight at 4°C on a shaker. A loading control antibody (e.g., β-actin or GAPDH, 1:5000) should also be used.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest's band intensity to the loading control.

-

Activation of AMP-Activated Protein Kinase (AMPK)

This compound is a potent activator of AMPK, a crucial cellular energy sensor, in various neuronal models. AMPK is activated when the cellular AMP:ATP ratio increases, signaling a low energy state. Once activated, AMPK works to restore energy homeostasis by stimulating catabolic pathways (like autophagy) and inhibiting anabolic processes.

In neurons, this compound-induced AMPK activation is dependent on the upstream kinase LKB1 but can occur independently of SIRT1. The activation of AMPK by this compound has been shown to promote neurite outgrowth, stimulate mitochondrial biogenesis, and trigger autophagy, which helps clear damaged organelles and protein aggregates. This pathway is a significant contributor to this compound's neuroprotective effects.

Quantitative Data: this compound and AMPK Pathway

| Parameter Measured | Experimental Model | This compound Concentration/Dose | Duration | Observed Effect | Citation |

| p-AMPK Levels | J20 mouse primary neurons | 10-100 µM | 24 hours | Increased phosphorylated AMPK | |

| Secreted Aβ Levels | J20 mouse primary neurons | 10-100 µM | 24 hours | Reduced Aβ levels by up to 46% | |

| Autophagy Induction | Neuronal cultures | 40 µM | Post-excitotoxicity | Increased Beclin 1, LC3-II recruitment | |

| Cell Death | Neuronal cultures | 40 µM | Post-excitotoxicity | Reduced LDH release | |

| Neurite Outgrowth | Neuro2a cells | Not specified | Not specified | Promoted robust neurite outgrowth |

Modulation of the Nrf2/ARE Antioxidant Pathway

This compound enhances the endogenous antioxidant capacity of neuronal cells by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress or electrophilic compounds like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus.

In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This leads to the upregulation of Phase II detoxifying enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO-1), and superoxide dismutase (SOD). This mechanism is central to this compound's ability to protect neurons from oxidative damage in conditions like cerebral ischemia and neurodegeneration.

Quantitative Data: this compound and Nrf2 Pathway

| Parameter Measured | Experimental Model | This compound Concentration/Dose | Duration | Observed Effect | Citation |

| Nrf2 Nuclear Translocation | Primary neurons after OGD/R | Not specified | Not specified | Significantly promoted Nrf2 transfer into the nuclei | |

| HO-1 and NQO-1 Protein Levels | Primary neurons after OGD/R | Not specified | Not specified | Significantly upregulated HO-1 and NQO-1 expression | |

| SOD Activity | Primary neurons after OGD/R | Concentration-dependent | Not specified | Increased SOD activity | |

| Neuronal Viability | Primary neurons after OGD/R | Concentration-dependent | Not specified | Increased neuronal viability |

Experimental Protocol: Immunofluorescence for Nrf2 Nuclear Translocation

This protocol describes how to visualize the translocation of Nrf2 from the cytoplasm to the nucleus in cultured neuronal cells.

-

Cell Culture and Treatment:

-

Grow neuronal cells on glass coverslips in a 24-well plate.

-

Treat cells with this compound or vehicle control as described in Protocol 2.2. A positive control (e.g., sulforaphane) can be included.

-

Induce oxidative stress if required by the experimental design (e.g., 100 µM H₂O₂ for 1 hour).

-

-

Fixation and Permeabilization:

-

Wash cells twice with PBS.

-

Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

-

Immunostaining:

-

Block non-specific binding by incubating coverslips in a blocking buffer (e.g., 1% BSA and 0.1% Tween-20 in PBS) for 1 hour at room temperature.

-

Incubate with a primary antibody against Nrf2 (e.g., 1:400 dilution in blocking buffer) in a humidified chamber overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated, 1:1000 dilution) for 1-2 hours at room temperature, protected from light.

-

Wash three times with PBS.

-

-

Nuclear Counterstaining and Mounting:

-

Incubate coverslips with a nuclear stain (e.g., DAPI, 1 µg/mL) for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence or confocal microscope.

-

Capture images of the Nrf2 (green) and DAPI (blue) channels.

-

Analyze the images to determine the localization of Nrf2. An increase in the overlap between the green and blue signals indicates nuclear translocation.

-

Influence on MAPK Signaling and Neuroinflammation

The Mitogen-Activated Protein Kinase (MAPK) pathways—including p38, extracellular signal-regulated kinases (ERK), and c-Jun N-terminal kinases (JNK)—are critical regulators of cellular responses to stress, inflammation, and apoptosis. The effect of this compound on these pathways is often context-dependent. In many models of neuronal injury, this compound exerts a neuroprotective effect by suppressing the pro-apoptotic and pro-inflammatory activation of the JNK and p38 MAPK pathways.

Furthermore, this compound exhibits potent anti-inflammatory properties by modulating microglial activation. Microglia are the resident immune cells of the central nervous system. In pathological conditions, they can adopt a pro-inflammatory (M1) phenotype, releasing neurotoxic mediators. This compound has been shown to inhibit this M1 activation and can promote a shift towards the anti-inflammatory and neuroprotective (M2) phenotype. This is achieved, in part, by inhibiting NF-κB signaling, a key inflammatory pathway that is also modulated by SIRT1 and other this compound-activated targets.

Quantitative Data: this compound, MAPK, and Inflammation

| Parameter Measured | Experimental Model | This compound Concentration/Dose | Duration | Observed Effect | Citation |

| p-p38, p-ERK, p-JNK Levels | RGC-5 cells with H₂O₂ | 5, 10, 20 µM | Not specified | Dose-dependent reversal of H₂O₂-induced increases | |

| Microglial Activation (Iba-1) | Mouse brain | Not specified | Not specified | Reduced average microglial activation by 4.2-fold | |

| Pro-inflammatory Cytokines (IL-6, TNF-α) | BV-2 microglial cells with Aβ | 10, 50 nM | Not specified | Significantly inhibited Aβ-induced release | |

| Microglia Polarization | LPS-induced neuroinflammation model | Not specified | Not specified | Promoted polarization to the M2 phenotype via PGC-1α |

Experimental Protocol: Cell Viability (MTT) Assay

This protocol provides a method to quantify the protective effect of this compound against a neurotoxic insult.

-

Cell Seeding and Treatment:

-

Seed neuronal cells in a 96-well plate at a density of 1x10^4 cells per well and allow them to attach overnight.

-

Pre-treat cells with various concentrations of this compound for a specified time (e.g., 2-24 hours). Include vehicle-only and media-only controls.

-

Introduce the neurotoxic agent (e.g., 10 µM Aβ oligomers or 500 µM glutamate) to all wells except the untreated control group.

-

Incubate for the duration required to induce significant cell death (e.g., 24 hours).

-

-

MTT Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C in a CO₂ incubator, allowing viable cells to convert MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control cells:

-

% Viability = (Absorbance_sample / Absorbance_control) * 100

-

-

Conclusion and Future Directions

The neuroprotective effects of this compound are multifaceted, stemming from its ability to modulate several interconnected signaling pathways. Its capacity to activate SIRT1 and AMPK pathways promotes cellular homeostasis, mitochondrial health, and stress resistance, while its activation of the Nrf2 pathway bolsters endogenous antioxidant defenses. Concurrently, its anti-inflammatory actions, particularly the suppression of microglial activation, help to mitigate the neurotoxic environment characteristic of many neurological disorders.

For drug development professionals, this compound represents a promising lead compound and a valuable chemical tool for probing the complex biology of neurodegeneration. Future research should focus on improving its bioavailability and blood-brain barrier penetration, which remain significant hurdles for its clinical application. Furthermore, clinical trials with robust designs are necessary to translate the wealth of preclinical findings into effective therapies for patients with neurodegenerative diseases. The continued investigation into the intricate mechanisms of this compound will undoubtedly uncover new therapeutic targets and strategies for preserving neuronal function in the face of disease and aging.

References

The Multifaceted Therapeutic Potential of Resveratrol: A Technical Guide to Its Biological Activities and Molecular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resveratrol (3,5,4'-trihydroxy-trans-stilbene), a naturally occurring polyphenolic compound found in various plants, including grapes, berries, and peanuts, has garnered significant scientific attention for its wide-ranging pharmacological properties.[1] Extensive preclinical and clinical research has demonstrated its potential as a therapeutic agent in a variety of human diseases, owing to its potent antioxidant, anti-inflammatory, cardioprotective, neuroprotective, and anticancer activities.[1][2][3] This in-depth technical guide provides a comprehensive overview of the core biological activities of this compound, delves into its intricate molecular mechanisms of action, presents quantitative data for comparative analysis, and offers detailed experimental protocols for key assays.

Biological Activities of this compound

This compound's therapeutic potential stems from its ability to modulate numerous physiological and pathological processes. Its primary biological activities include:

-

Antioxidant Effects: this compound is a potent scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative stress, a key contributor to cellular damage and various chronic diseases.[2] It can directly neutralize free radicals and also enhance the expression and activity of endogenous antioxidant enzymes.

-

Anti-inflammatory Properties: this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. It can suppress the activity of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

-

Cardioprotective Effects: Numerous studies have highlighted the cardiovascular benefits of this compound, including protection against atherosclerosis, hypertension, and ischemic heart disease. These effects are attributed to its ability to improve endothelial function, reduce inflammation, and modulate lipid metabolism.

-

Neuroprotective Activities: this compound has shown promise in protecting against neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its neuroprotective mechanisms involve reducing oxidative stress and inflammation in the brain, as well as modulating pathways involved in neuronal survival.

-

Anticancer Properties: this compound has been shown to inhibit the initiation, promotion, and progression of various cancers. It can induce cancer cell cycle arrest, promote apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels that supply tumors).

Quantitative Data on this compound's Biological Activities

The following tables summarize key quantitative data from various in vitro and in vivo studies, providing a comparative overview of this compound's efficacy.

Table 1: Antioxidant Activity of this compound

| Assay | IC50 Value (µg/mL) | Reference |

| DPPH Radical Scavenging | 15.54 | |

| ABTS Radical Scavenging | 2.86 |

Table 2: Anti-inflammatory Activity of this compound

| Cell Line | Assay | Effective Concentration | Reference |

| Caco-2 and SW480 | Inhibition of LPS-induced NF-κB activation | 1-50 µM | |

| Adipocytes | Inhibition of TNFα-induced cytokine expression | IC50 < 2 µM for IL-1β, IL-6, COX-2 |

Table 3: Anticancer Activity of this compound (IC50 Values)

| Cancer Cell Line | IC50 Value | Reference |

| MCF-7 (Breast Cancer) | 51.18 µM | |

| HepG2 (Liver Cancer) | 57.4 µM | |

| PC-3 (Prostate Cancer) | Varies, effective at inducing apoptosis | |

| Solid Tumor Cell Lines | 35.1 to 83.8 μM |

Table 4: Dosage in Human Clinical Trials for Cardiovascular Health

| Daily Dosage | Duration | Outcome | Reference |

| 10 mg | 3 months | Improved endothelial function, lowered LDL | |

| 100 mg | 12 weeks | Decreased systolic blood pressure in type 2 diabetes patients | |

| 150 mg | 30 days | Reduced mean arterial pressure in obese men | |

| 250 mg | 6 months | Significant reduction in systolic blood pressure in type 2 diabetes patients | |

| 500 mg | 6 months | Investigated for improvement of endothelial function and reduction of inflammation | |

| 1000 mg | 90 days | Showed potential detrimental effects on some CVD biomarkers in overweight older adults |

Molecular Mechanisms of Action

This compound exerts its diverse biological effects by modulating a complex network of intracellular signaling pathways and molecular targets. The three core mechanisms are the activation of Sirtuin 1 (SIRT1), AMP-activated protein kinase (AMPK), and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Sirtuin 1 (SIRT1) Activation

SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in regulating cellular metabolism, stress resistance, and aging. This compound is a well-known activator of SIRT1.

Caption: this compound-mediated activation of the SIRT1 signaling pathway.

AMP-activated Protein Kinase (AMPK) Activation

AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism. Activation of AMPK by this compound contributes to its beneficial effects on metabolic disorders.

Caption: this compound-induced activation of the AMPK signaling pathway.

Nuclear Factor Erythroid 2-related Factor 2 (Nrf2) Activation

Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, forming the primary cellular defense mechanism against oxidative stress. This compound is a potent activator of the Nrf2 pathway.

Caption: Activation of the Nrf2 antioxidant response pathway by this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the biological activities of this compound.

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of an antioxidant.

-

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

-

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (spectrophotometric grade)

-

This compound (and a positive control like ascorbic acid or Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

-

-

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

-

Sample preparation: Prepare a stock solution of this compound in methanol and make serial dilutions to obtain a range of concentrations.

-

Reaction: In a 96-well plate, add a specific volume of each this compound dilution to the wells. Add an equal volume of the DPPH working solution to each well. Include a control well with methanol instead of the sample.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

Western Blot Analysis for SIRT1 Activation

This technique is used to detect and quantify the expression level of SIRT1 protein.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with a specific antibody against SIRT1.

-

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against SIRT1

-

Secondary antibody conjugated to an enzyme (e.g., HRP)

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Cell treatment: Culture cells to the desired confluency and treat them with this compound at various concentrations and for different time points.

-

Cell lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

-

Protein transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary antibody incubation: Incubate the membrane with the primary antibody against SIRT1 overnight at 4°C.

-

Secondary antibody incubation: Wash the membrane and then incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and then add the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensity for SIRT1 and a loading control (e.g., β-actin or GAPDH) using densitometry software.

-

Normalize the SIRT1 band intensity to the loading control to determine the relative expression of SIRT1 in response to this compound treatment.

-

Assay for AMPK Phosphorylation

This assay measures the activation of AMPK by detecting its phosphorylation at Threonine 172.

-

Principle: Similar to the Western blot for SIRT1, this method uses a specific antibody that recognizes the phosphorylated form of AMPK (p-AMPK).

-

Materials: Same as for the Western blot analysis, but with a primary antibody specific for phosphorylated AMPK (Thr172) and an antibody for total AMPK.

-

Procedure:

-

Follow the same procedure as the Western blot for SIRT1 up to the primary antibody incubation step.

-

Primary antibody incubation: Incubate one membrane with the primary antibody against p-AMPK (Thr172) and another membrane with the primary antibody for total AMPK overnight at 4°C. The same membrane can be stripped and re-probed.

-

Continue with the secondary antibody incubation, detection, and imaging steps as described for the SIRT1 Western blot.

-

-

Data Analysis:

-

Quantify the band intensities for p-AMPK and total AMPK.

-

Calculate the ratio of p-AMPK to total AMPK to determine the level of AMPK activation.

-

Nrf2 Activation Assay (Nuclear Translocation)

This assay determines the activation of Nrf2 by measuring its translocation from the cytoplasm to the nucleus.

-

Principle: Upon activation, Nrf2 moves into the nucleus to regulate gene expression. This translocation can be visualized by immunofluorescence or quantified by Western blotting of nuclear and cytoplasmic fractions.

-

Materials (for Western Blotting):

-

Cell culture reagents and this compound

-

Nuclear and cytoplasmic extraction kits

-

Primary antibody against Nrf2

-

Primary antibodies for nuclear (e.g., Lamin B1) and cytoplasmic (e.g., β-actin) markers

-

Other materials for Western blotting as listed above

-

-

Procedure:

-

Cell treatment: Treat cells with this compound as desired.

-

Cell fractionation: Separate the nuclear and cytoplasmic fractions of the cells using a commercial kit or a standard protocol.

-

Protein quantification: Determine the protein concentration in both the nuclear and cytoplasmic fractions.

-

Western blotting: Perform Western blot analysis on both fractions as described above. Probe the membranes with antibodies against Nrf2, a nuclear marker, and a cytoplasmic marker.

-

-

Data Analysis:

-

Quantify the band intensity of Nrf2 in both the nuclear and cytoplasmic fractions.

-

Normalize the Nrf2 levels to the respective cellular fraction markers (Lamin B1 for nuclear, β-actin for cytoplasmic).

-

An increase in the nuclear-to-cytoplasmic ratio of Nrf2 indicates its activation.

-

Conclusion

This compound is a pleiotropic molecule with a remarkable array of biological activities that hold significant promise for the prevention and treatment of a wide range of chronic diseases. Its ability to modulate key signaling pathways involved in cellular defense, metabolism, and inflammation, such as SIRT1, AMPK, and Nrf2, underscores its multifaceted therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore and harness the beneficial properties of this fascinating natural compound. Further large-scale, well-designed clinical trials are warranted to fully elucidate its efficacy and safety in human populations and to establish standardized therapeutic regimens.

References

Resveratrol's intricate dance with cancer metabolism: A technical guide to signaling pathways

For Immediate Release

A deep dive into the molecular mechanisms of resveratrol, this technical guide illuminates its role in modulating critical signaling pathways in cancer metabolism. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the intricate interplay between this compound and the metabolic reprogramming of cancer cells.

This compound, a naturally occurring polyphenol, has garnered significant attention for its potential anti-cancer properties. Its ability to influence various stages of carcinogenesis is attributed to its modulation of key cellular signaling pathways that govern metabolism. This guide dissects the core mechanisms through which this compound exerts its effects, with a focus on the AMPK, SIRT1, and mTOR pathways, and provides practical information for researchers in the field.

The Warburg Effect Reversal: A Metabolic Shift

Cancer cells are notoriously known for their altered metabolism, characterized by a preference for glycolysis even in the presence of oxygen—a phenomenon termed the "Warburg effect".[1] this compound has been shown to counteract this metabolic signature. It achieves this by steering cancer cells from aerobic glycolysis towards mitochondrial oxidative phosphorylation.[1] This metabolic reprogramming is a cornerstone of this compound's anti-cancer activity.

Core Signaling Pathways Modulated by this compound

The AMPK Pathway: The Energy Sensor

The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. This compound is a well-documented activator of AMPK.[2][3] This activation is often dependent on the upstream kinase LKB1 and can be influenced by cellular energy status. Once activated, AMPK initiates a cascade of events that collectively inhibit anabolic processes that are crucial for cancer cell growth and proliferation, while promoting catabolic processes to restore energy balance.

The SIRT1 Pathway: A Key Deacetylase

Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase, is another critical target of this compound. This compound's activation of SIRT1 is a key mechanism through which it exerts its metabolic and anti-cancer effects. SIRT1 can deacetylate and modulate the activity of a wide range of proteins involved in metabolism, stress resistance, and cell fate. In the context of cancer, SIRT1's interplay with transcription factors like p53 is of particular interest. By deacetylating p53, SIRT1 can influence apoptosis and cell cycle arrest.

The mTOR Pathway: A Master Regulator of Cell Growth

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. The mTOR signaling pathway is often hyperactivated in cancer. This compound has been shown to inhibit mTOR signaling, often in an AMPK-dependent manner. By activating AMPK, this compound leads to the phosphorylation and activation of TSC2, which in turn inhibits the mTORC1 complex. This compound can also directly inhibit mTOR activity by competing with ATP. Inhibition of mTORC1 leads to a downstream reduction in protein synthesis and cell proliferation.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on cancer cell viability and the expression of key signaling proteins.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| A431 | Skin Cancer | 42 | |

| HeLa | Cervical Cancer | >400 | |

| HepG2 | Liver Cancer | 57.4 | |

| MCF-7 | Breast Cancer | 51.18 | |

| MDA-MB-231 | Breast Cancer | >400 | |

| HCT-116 | Colorectal Cancer | 0.6 |

Table 2: Quantitative Effects of this compound on Key Signaling Proteins

| Protein | Cancer Cell Line | This compound Concentration (µM) | Incubation Time (h) | Observed Effect | Fold/Percentage Change | Citation(s) |

| p-AMPK/AMPK | RAW 264.7 | 10 | 3 | Increased | ~2.5-fold increase | |

| SIRT1 | MDA-MB-231 | 50 | 48 | Increased | ~1.8-fold increase | |

| SIRT1 | MCF-7 | 50 | 48 | Increased | ~1.5-fold increase | |

| SIRT1 | HepG2 | 80 | - | Increased | Significant increase | |

| p-mTOR/mTOR | A549 | 100 | 12 | Decreased | Significant decrease | |

| p-mTOR/mTOR | H23 | 100 | 12 | Decreased | Significant decrease | |

| p-Akt/Akt | A549 | 100 | 12 | Decreased | Significant decrease | |

| p-Akt/Akt | H23 | 100 | 12 | Decreased | Significant decrease |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effects on cancer metabolism.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control group. The IC50 value can be determined by plotting the percentage of viability against the log of the this compound concentration.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-AMPK, AMPK, SIRT1, p-mTOR, mTOR, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Seahorse XF Real-Time ATP Rate Assay

This assay measures the two major ATP-producing pathways in the cell: mitochondrial respiration and glycolysis.

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimal density and allow them to attach.

-

This compound Treatment: Treat the cells with the desired concentration of this compound for the specified duration.

-

Assay Medium: One hour before the assay, replace the culture medium with Seahorse XF DMEM medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C.

-

Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

-

Compound Loading: Load the injector ports of the sensor cartridge with oligomycin (an ATP synthase inhibitor) and a mixture of rotenone/antimycin A (Complex I and III inhibitors).

-

Assay Execution: Place the cell culture microplate and the sensor cartridge into the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).

-

Data Analysis: The Seahorse XF software calculates the mitoATP and glycoATP production rates based on the changes in OCR and ECAR after the injection of the inhibitors.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of this compound on a cancer cell line.

References

Unveiling the Nexus: A Technical Guide to Resveratrol and Sirtuin Activation

For the attention of researchers, scientists, and drug development professionals, this in-depth technical guide navigates the foundational research on resveratrol and its role in the activation of sirtuins, particularly SIRT1. This document provides a comprehensive overview of the core molecular mechanisms, quantitative data from key studies, detailed experimental protocols, and visual representations of the critical pathways and workflows.

Introduction: The this compound-Sirtuin Axis

This compound (3,5,4'-trihydroxy-trans-stilbene), a naturally occurring polyphenol found in grapes, red wine, and other plants, has garnered significant scientific interest for its potential to mimic the effects of caloric restriction and extend lifespan in various organisms.[1] At the heart of its proposed mechanism of action lies its ability to activate sirtuins, a class of NAD+-dependent protein deacetylases.[2][3] Mammals possess seven sirtuins (SIRT1-SIRT7), with SIRT1 being the most extensively studied in the context of this compound's effects.[3][4]

SIRT1 is a crucial regulator of numerous cellular processes, including gene expression, metabolism, DNA repair, and inflammation, primarily through the deacetylation of histone and non-histone protein targets. The activation of SIRT1 by this compound has been linked to a cascade of downstream effects that contribute to its observed health benefits, such as improved mitochondrial function, enhanced stress resistance, and protection against age-related diseases. This guide delves into the fundamental research that has shaped our understanding of this intricate relationship.

Quantitative Data on this compound-Mediated Sirtuin Activation

The interaction between this compound and sirtuins has been quantified in numerous studies. The following tables summarize key quantitative data from foundational research, providing a comparative overview of activation constants and cellular effects.

| Parameter | Sirtuin Isoform | Substrate | Value | Assay Conditions | Reference |

| EC50 (Activation) | Human SIRT1 | Fluor-de-Lys (FdL) peptide | ~8 µM | In vitro fluorometric assay | Howitz et al., 2003 (cited in) |

| EC50 (Activation) | Human Sirt5 | Fluor-de-Lys (FdL) 1 peptide | 0.07 ± 0.02 mM | In vitro fluorometric assay with piceatannol (a this compound metabolite) | |

| Fold Activation | Human SIRT1 | Fluor-de-Lys (FdL) peptide | ~8-fold | In vitro fluorometric assay with 200 µM this compound | |

| Fold Stimulation | Human Sirt5 | Cytochrome c (deacetylation) | ~3-fold | In vitro ELISA with piceatannol | |

| Inhibition | Human Sirt3 | Fluor-de-Lys (FdL) 2 peptide | Inhibition observed | In vitro fluorometric assay with 0.2 mM this compound |

Table 1: In Vitro Sirtuin Activation by this compound and its Metabolites. This table presents the half-maximal effective concentration (EC50) and fold activation of sirtuin enzymes by this compound and its metabolite, piceatannol, as determined in various in vitro assays. The data highlights the substrate- and isoform-specific nature of this interaction.

| Cell Type | This compound Concentration | Effect | Quantitative Change | Reference |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | 1 µM and 5 µM | Increased SIRT1 protein expression | Dose-dependent increase | |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | 5 µM | Increased SIRT1 activity | Significant increase | |

| C2C12 Myotubes | Not specified | Increased PGC-1α and Nampt protein expression | Significant increase | |

| Diabetic Rat Model with Alzheimer's Disease | 30 mg/kg/day for 8 weeks | Increased SIRT1 expression | Significant increase |

Table 2: Cellular Effects of this compound on SIRT1 Expression and Activity. This table summarizes the impact of this compound treatment on SIRT1 expression and activity in different cellular and animal models, demonstrating its biological efficacy in a cellular context.

Core Signaling Pathway: this compound, SIRT1, and Downstream Targets

This compound's activation of SIRT1 initiates a signaling cascade that impacts numerous downstream targets, leading to widespread physiological effects. A central mechanism involves the deacetylation of key transcription factors and coactivators.

Caption: this compound-mediated activation of SIRT1 and its downstream effects.

One of the key targets of SIRT1 is the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). Deacetylation of PGC-1α by SIRT1 enhances its activity, leading to increased mitochondrial biogenesis and function. Other important substrates include the Forkhead box O (FOXO) transcription factors, which regulate stress resistance, and the tumor suppressor p53, whose deacetylation can modulate apoptosis. Furthermore, SIRT1 can deacetylate the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity and reducing inflammation.

Experimental Protocols for Key Assays

A critical aspect of sirtuin research is the methodology used to measure their activity. The following sections provide detailed protocols for commonly cited assays.

In Vitro SIRT1 Activity Assay (Fluor-de-Lys Method)

The Fluor-de-Lys (FdL) assay is a widely used fluorometric method to measure sirtuin activity in vitro. It utilizes a peptide substrate containing an acetylated lysine residue and a covalently attached fluorophore.

Principle: SIRT1 deacetylates the lysine residue of the substrate. A developer solution containing trypsin is then added, which specifically cleaves the deacetylated peptide, releasing the fluorophore from its quencher and resulting in a fluorescent signal that is proportional to SIRT1 activity.

Materials:

-

Recombinant human SIRT1 enzyme

-

Fluor-de-Lys-SIRT1 substrate (e.g., from p53 sequence)

-

NAD+

-

This compound (or other test compounds) dissolved in DMSO

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution containing trypsin and a nicotinamide adenine dinucleotidase (to stop the SIRT1 reaction)

-

96-well microplate (black, for fluorescence readings)

-

Fluorometer (excitation ~360 nm, emission ~460 nm)

Procedure:

-

Prepare a reaction mixture containing assay buffer, NAD+, and the Fluor-de-Lys-SIRT1 substrate in each well of the microplate.

-

Add this compound or the test compound at various concentrations to the respective wells. Include a vehicle control (DMSO).

-

Initiate the reaction by adding recombinant SIRT1 enzyme to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the SIRT1 reaction and develop the fluorescent signal by adding the developer solution to each well.

-

Incubate the plate at 37°C for an additional period (e.g., 15-30 minutes) to allow for tryptic cleavage.

-

Measure the fluorescence intensity using a fluorometer.

-

Calculate the fold activation by comparing the fluorescence in the presence of this compound to the vehicle control.

References

An In-depth Technical Guide to Exploratory Studies on Resveratrol for Anti-Aging Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resveratrol (3,5,4′-trihydroxystilbene), a naturally occurring polyphenol found in various plants, has garnered significant scientific attention for its potential anti-aging properties.[1][2] Preclinical studies in various model organisms have suggested that this compound may extend lifespan and improve healthspan, sparking interest in its therapeutic potential for age-related diseases.[3][4] This technical guide provides a comprehensive overview of the core exploratory studies on this compound's anti-aging effects, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular signaling pathways.

Core Mechanisms of Action

This compound's purported anti-aging effects are attributed to its multifaceted molecular activities, primarily centered around its roles as an antioxidant, an anti-inflammatory agent, a modulator of mitochondrial function, and an activator of sirtuins.

Anti-Inflammatory Effects

Chronic inflammation is a hallmark of aging and a contributing factor to many age-related diseases. This compound has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways. One of the primary mechanisms is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[5] this compound can prevent the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory cytokines.

Antioxidant Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a major contributor to the aging process. This compound exhibits both direct and indirect antioxidant properties. It can directly scavenge free radicals and also upregulate the expression and activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.

Mitochondrial Biogenesis and Function

Mitochondrial dysfunction is a key feature of cellular aging. This compound has been demonstrated to enhance mitochondrial biogenesis, the process of generating new mitochondria. This is primarily mediated through the activation of PGC-1α, a master regulator of mitochondrial biogenesis. By improving mitochondrial function, this compound may help maintain cellular energy homeostasis and reduce oxidative stress.

SIRT1 Activation

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in regulating cellular metabolism, stress resistance, and aging. This compound is a well-known activator of SIRT1. The activation of SIRT1 by this compound is thought to mimic some of the beneficial effects of caloric restriction, a well-established intervention for extending lifespan in various organisms. However, the directness and substrate-selectivity of this activation have been subjects of scientific discussion.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative findings from exploratory studies on this compound.

Table 1: Effects of this compound on Lifespan in Model Organisms

| Model Organism | This compound Dose | Lifespan Extension | Reference |

| Saccharomyces cerevisiae (yeast) | 10 µM | Up to 70% increase in mean lifespan | |

| Caenorhabditis elegans (worm) | 100 µM | Increase in mean lifespan | |

| Drosophila melanogaster (fruit fly) | 100 µM | Increase in mean lifespan | |

| Nothobranchius furzeri (killifish) | Not specified | 59% increase in maximum lifespan | |

| Mice (on high-calorie diet) | 22.4 mg/kg/day | 31% reduction in risk of death | |

| Mice (on standard diet) | Not specified | No significant increase in longevity | |

| Daphnia pulex | 3 µM | Decreased survival at low food levels | |

| HtrA2 knockout mice | Not specified | Increased median survival by 10 days |

Table 2: Quantitative Outcomes from Human Clinical Trials on this compound

| Study Population | This compound Dose | Duration | Key Quantitative Outcomes | Reference |

| Overweight older adults | 300 mg/day & 1000 mg/day | 12 weeks | Significantly lower post-treatment glucose levels compared to placebo. | |

| Patients with Type 2 Diabetes | 1 g/day | 45 days | Significant reduction in systolic blood pressure, blood glucose, HbA1c, insulin, and insulin resistance; significant increase in HDL cholesterol. | |

| Obese men | 150 mg/day | 30 days | Decreased intrahepatic lipid content and systolic blood pressure. | |

| Patients post-myocardial infarction | 10 mg/day | 3 months | Improved left ventricular diastolic function and endothelial function; lowered LDL cholesterol. | |

| Healthy volunteers | 0.5, 1.0, 2.5, or 5.0 g/day | 29 days | Decreased IGF-I and IGFBP-3 levels, with the highest reduction at 2.5 g/day . | |

| Postmenopausal women | 75 mg twice daily | 12 months | Positive effects on bone density in the lumbar spine and femur neck; reduction in C-terminal telopeptide type-1 collagen. | |

| Elderly adults with Type 2 Diabetes | 1000 mg/day | 6 months | Significant increase in total antioxidant capacity and sirtuin 1 levels. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's anti-aging effects.

Protocol 1: Quantification of Intracellular Reactive Oxygen Species (ROS)

Objective: To measure the effect of this compound on intracellular ROS levels.

Materials:

-

Cell line (e.g., human skin fibroblasts, A375SM melanoma cells)

-

This compound

-

2′,7′-dichlorofluorescein diacetate (DCF-DA) or dihydroethidium (DHE)

-

H₂O₂ (positive control)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

-

96-well or 6-well plates

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours). A positive control group treated with H₂O₂ should be included.

-

Staining: After treatment, wash the cells with PBS and incubate them with a medium containing DCF-DA (e.g., 10 µM) or DHE for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with PBS to remove excess probe.

-

Analysis:

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope and capture images.

-

Flow Cytometry: Detach the cells, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.

-

-

Quantification: Quantify the fluorescence intensity relative to the control group to determine the change in ROS levels.

Protocol 2: Assessment of Mitochondrial Biogenesis

Objective: To evaluate the effect of this compound on mitochondrial mass and the expression of key biogenesis factors.

Materials:

-

Cell line (e.g., human umbilical vein endothelial cells - HUVECs, HepG2)

-

This compound

-

MitoTracker Green or Red

-

Reagents for RNA isolation, reverse transcription, and quantitative real-time PCR (qRT-PCR)

-

Primers for PGC-1α, NRF-1, and TFAM

-

Reagents for Western blotting

-

Antibodies against mitochondrial proteins (e.g., COX IV) and biogenesis factors.

-

Fluorescence microscope

-

qRT-PCR system

-

Western blotting apparatus

Procedure:

-

Cell Treatment: Treat cells with this compound (e.g., 10 µM) for a specified period (e.g., 24-48 hours).

-

Mitochondrial Mass Staining:

-

Incubate the treated cells with MitoTracker Green or Red according to the manufacturer's protocol.

-

Visualize and quantify the mitochondrial mass using fluorescence microscopy.

-

-

Gene Expression Analysis (qRT-PCR):

-

Isolate total RNA from the treated cells.

-

Perform reverse transcription to synthesize cDNA.

-

Conduct qRT-PCR using specific primers for PGC-1α, NRF-1, and TFAM to quantify their mRNA expression levels relative to a housekeeping gene.

-

-

Protein Expression Analysis (Western Blot):

-

Lyse the treated cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies against mitochondrial proteins and biogenesis factors, followed by secondary antibodies.

-

Visualize and quantify the protein bands.

-

Protocol 3: Measurement of SIRT1 Activity

Objective: To determine the effect of this compound on the enzymatic activity of SIRT1.

Materials:

-

Recombinant human SIRT1 enzyme

-

Fluorogenic SIRT1 substrate (e.g., a p53-derived acetylated peptide with a fluorophore)

-

NAD+

-

This compound

-

SIRT1 inhibitor (e.g., sirtinol, for control)

-

Assay buffer

-

96-well plate

-

Fluorescence plate reader

Procedure:

-

Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the assay buffer, recombinant SIRT1 enzyme, and the fluorogenic substrate.

-

Treatment: Add this compound at various concentrations to the respective wells. Include a vehicle control and a positive control with a known SIRT1 activator (if available), and a negative control with a SIRT1 inhibitor.

-

Initiation: Initiate the enzymatic reaction by adding NAD+.

-

Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).

-

Development: Stop the reaction and add a developer solution that generates a fluorescent signal from the deacetylated substrate.

-

Measurement: Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

-

Calculation: Calculate the SIRT1 activity as the rate of fluorescent signal generation and normalize it to the control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.

Caption: this compound's anti-inflammatory action via NF-κB pathway inhibition.

Caption: this compound's antioxidant mechanisms.

Caption: this compound's role in SIRT1 activation and mitochondrial biogenesis.

Caption: General experimental workflow for studying this compound's anti-aging effects.

Conclusion and Future Directions

The exploratory studies on this compound provide compelling evidence for its potential as an anti-aging therapeutic agent. Its ability to modulate fundamental aging processes, including inflammation, oxidative stress, and mitochondrial function, through pathways such as NF-κB, Nrf2, and SIRT1, underscores its promise. The quantitative data from both preclinical and clinical studies, while sometimes variable, generally support a beneficial role for this compound in improving various health markers associated with aging.

However, several challenges remain. The bioavailability of this compound is relatively low, which may limit its efficacy in humans. The optimal dosage for achieving anti-aging benefits without adverse effects is still under investigation. Future research should focus on larger, well-controlled clinical trials to establish the long-term safety and efficacy of this compound in humans. Furthermore, the development of novel formulations or this compound analogs with improved bioavailability could enhance its therapeutic potential. Continued investigation into the intricate molecular mechanisms of this compound will further illuminate its role in promoting healthy aging.

References

- 1. Anti-Inflammatory Action and Mechanisms of this compound [mdpi.com]

- 2. gethealthspan.com [gethealthspan.com]

- 3. eshop.treemed.cz [eshop.treemed.cz]

- 4. This compound improves health and survival of mice on a high-calorie diet - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Effects of this compound: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Interactions of Resveratrol with Cellular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resveratrol (trans-3,5,4'-trihydroxystilbene), a naturally occurring polyphenol found in various plants, has garnered significant scientific interest due to its pleiotropic biological activities demonstrated in numerous in vitro studies. Its potential as a chemopreventive, anti-inflammatory, and cardioprotective agent is attributed to its ability to interact with a wide array of cellular targets. This technical guide provides a comprehensive overview of the in vitro interactions of this compound, focusing on quantitative binding and activity data, detailed experimental methodologies, and the elucidation of key signaling pathways. The information is curated to serve as a foundational resource for researchers exploring the therapeutic potential of this compound and its analogues.

Direct Molecular Interactions: Binding and Inhibition Data

This compound's biological effects are initiated by its direct interaction with various proteins. The affinity and inhibitory concentrations of these interactions are critical for understanding its mechanism of action. The following tables summarize key quantitative data from in vitro assays.

Table 1.1: Enzyme Inhibition Data

| Target Enzyme | Assay Type | Parameter | Value (µM) | Reference |

| Cyclooxygenase-1 (COX-1) | Peroxidase-mediated inactivation | Ki(inact) | 1.52 | [1] |

| Cyclooxygenase-2 (COX-2) | PGE2 production inhibition | IC50 | 50 | [2] |

| Phosphodiesterase-4 (PDE4) | Radioactive tracer method | IC50 | 18.8 | [3] |

Table 1.2: Receptor Binding and Cellular Proliferation Data

| Target/Cell Line | Assay Type | Parameter | Value (µM) | Exposure (h) | Reference |

| Estrogen Receptor α (ERα) | Competitive Binding | IC50 | 58.5 | N/A | [4] |

| Estrogen Receptor β (ERβ) | Competitive Binding | IC50 | 130 | N/A | [4] |

| α-Casein | Fluorescence Quenching | Kbinding | 19 | N/A | |

| β-Casein | Fluorescence Quenching | Kbinding | 23 | N/A | |

| 67-kDa Laminin Receptor (67LR) | Fluorescence Quenching | Kd | 0.0002 - 0.002 | N/A | |

| MDA-MB-231 (Breast Cancer) | MTT Assay | IC50 | 144 | 24 | |

| MCF-7 (Breast Cancer) | MTT Assay | IC50 | 51.18 | 24 | |

| HepG2 (Liver Cancer) | MTT Assay | IC50 | 57.4 | 24 | |

| K562 (Leukemia) | CCK-8 Assay | IC50 | 107.1 | 48 | |

| SaOS-2 (Osteosarcoma) | SRB Assay | IC50 | 14.80 | 48 |

Modulation of Key Signaling Pathways

This compound's influence extends beyond direct binding to the modulation of complex signaling cascades. The following sections detail its impact on critical pathways involved in cellular metabolism, inflammation, and estrogen signaling.

AMP-Activated Protein Kinase (AMPK) and SIRT1 Signaling

This compound is a well-documented activator of AMPK, a master regulator of cellular energy homeostasis. Its activation can occur through multiple mechanisms, often involving Sirtuin 1 (SIRT1), an NAD⁺-dependent deacetylase. At moderate doses, this compound's activation of AMPK is dependent on SIRT1, which is thought to deacetylate and activate the upstream kinase LKB1. Alternatively, this compound can inhibit phosphodiesterases (PDEs), leading to an increase in cyclic AMP (cAMP). This activates Epac1, subsequently stimulating the CaMKKβ-AMPK pathway.

Cyclooxygenase (COX) Inhibition

This compound exhibits differential effects on COX isoforms. It is a potent, peroxidase-mediated, mechanism-based inactivator of COX-1. This "hit-and-run" mechanism suggests this compound is oxidized by the peroxidase function of COX-1, leading to an irreversible inactivation of the enzyme. In contrast, it is a much weaker inhibitor of COX-2, primarily targeting its peroxidase activity without causing significant inactivation of its cyclooxygenase function.

Estrogen Receptor (ER) Modulation

Due to its structural similarity to estradiol, this compound can directly bind to both estrogen receptor alpha (ERα) and beta (ERβ), acting as a phytoestrogen. It generally functions as a mixed agonist/antagonist. The specific outcome—whether agonistic or antagonistic—depends on the cell type, the specific estrogen response element (ERE) on the DNA, and the relative expression levels of ERα and ERβ. This interaction allows this compound to modulate the transcription of estrogen-responsive genes.

Experimental Protocols

The quantitative data and pathway analyses presented are derived from specific in vitro experimental techniques. Below are detailed methodologies for key cited experiments.

Competitive Estrogen Receptor Binding Assay

This assay is used to determine the binding affinity of this compound to estrogen receptors by measuring its ability to compete with a radiolabeled ligand.

-

Objective: To calculate the IC₅₀ value of this compound for ERα and ERβ.

-

Materials: Purified recombinant human ERα or ERβ, [³H]-estradiol (radiolabeled ligand), this compound, hydroxylapatite slurry, scintillation fluid.

-

Procedure:

-

A constant concentration of ERα or ERβ is incubated with a fixed concentration of [³H]-estradiol.

-